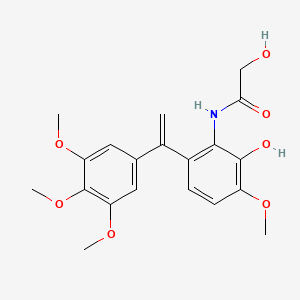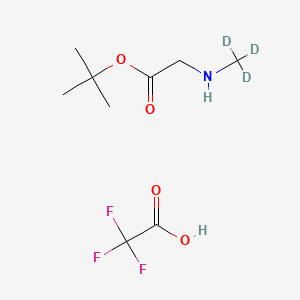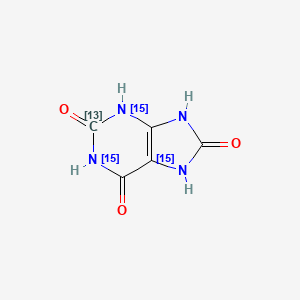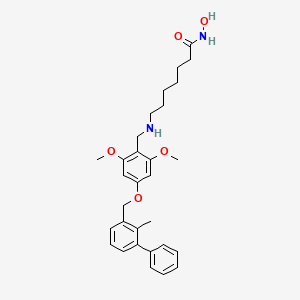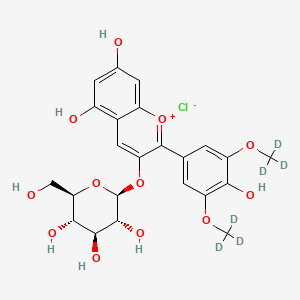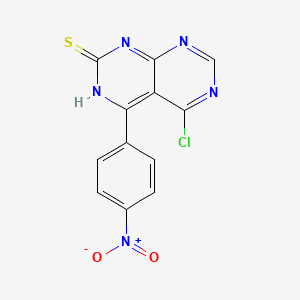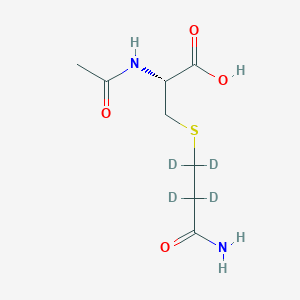
N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is a deuterium-labeled derivative of N-Acetyl-S-(carbamoylethyl)-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of acrylamide metabolites in biological samples. The deuterium labeling helps in distinguishing it from the non-labeled compound during mass spectrometry analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves the incorporation of deuterium atoms into the parent compound, N-Acetyl-S-(carbamoylethyl)-L-cysteine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the deuterium labeling .
Major Products Formed
The major products formed from the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include various metabolites that are excreted in the urine. These metabolites are used as biomarkers for the exposure to acrylamide, a known carcinogen .
科学研究应用
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is extensively used in scientific research for the following applications:
Chemistry: As a stable isotope-labeled internal standard in mass spectrometry for the quantification of acrylamide metabolites
Medicine: As a biomarker for assessing exposure to acrylamide in epidemiological studies.
Industry: In the development of safer industrial processes and products by monitoring acrylamide exposure.
作用机制
The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves its metabolism and detoxification in the body. The compound is metabolized by cytochrome P450 enzymes to form glycidamide, which is then conjugated with glutathione to produce N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4. This metabolite is excreted in the urine and serves as a biomarker for acrylamide exposure .
相似化合物的比较
Similar Compounds
N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated parent compound used for similar applications.
N-Acetyl-S-(carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide used as a biomarker
Uniqueness
The uniqueness of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 lies in its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry analysis. This makes it an invaluable tool in research studies focused on acrylamide exposure and its health effects .
属性
分子式 |
C8H14N2O4S |
|---|---|
分子量 |
238.30 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(3-amino-1,1,2,2-tetradeuterio-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i2D2,3D2 |
InChI 键 |
GGBCHNJZQQEQRX-ILLLFLQQSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)N)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
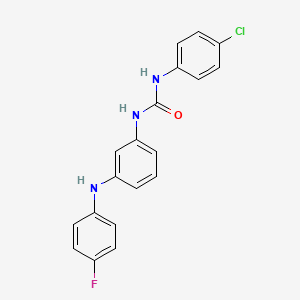
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
